molecular formula C13H13N3 B1482145 1-ethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098012-73-6

1-ethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole

Cat. No. B1482145
CAS RN: 2098012-73-6
M. Wt: 211.26 g/mol
InChI Key: KDLDHAMPMRXCAJ-UHFFFAOYSA-N
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Description

“1-ethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole” is a synthetic organic compound. It is a derivative of the 1H-imidazo[1,2-b]pyrazole scaffold . This scaffold has been selectively functionalized using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases . The 1H-imidazo[1,2-b]pyrazole scaffold is a key structural unit for pharmaceutical, agrochemical, and material science applications .


Synthesis Analysis

The synthesis of “1-ethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole” involves a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases . These functionalization methods were used in the synthesis of an isostere of the indolyl drug pruvanserin .


Molecular Structure Analysis

The molecular structure of “1-ethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole” consists of a pyrazole ring with an ethyl group attached to the nitrogen atom. The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “1-ethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole” include a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases . These reactions are followed by trapping reactions with various electrophiles .

Scientific Research Applications

I have conducted a search to gather information on the scientific research applications of “1-ethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole”. Here is a comprehensive analysis focusing on six unique applications:

Improved Solubility in Aqueous Media

This compound has been used in the synthesis of an isostere of the indolyl drug pruvanserin, resulting in significantly improved solubility in aqueous media compared to the original drug .

Selective Functionalization

The 1H-imidazo[1,2-b]pyrazole scaffold has been selectively functionalized using various methods, leading to potential applications in medicinal chemistry for creating diverse and complex molecular structures .

Antimicrobial and Antifungal Activities

Derivatives of this compound have shown promising activities against pathogenic fungi and bacteria, indicating potential use in developing new antimicrobial and antifungal agents .

Inhibitory Activity Against α-Glucosidase

A series of imidazo[1,2-b]pyrazole derivatives have been synthesized and tested for their α-glucosidase inhibitory activity, which is relevant in managing diabetes through the control of blood sugar levels .

Anti-inflammatory Properties

Some derivatives have been evaluated for their anti-inflammatory effects, showing potential as therapeutic agents for treating inflammation-related conditions .

Synthesis of Fused Pyrazoles

The compound has been utilized in green synthesis methods to create fused pyrazoles, which are important structures in various chemical and pharmaceutical applications .

Future Directions

The future directions for “1-ethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole” could involve further exploration of its potential applications in pharmaceutical, agrochemical, and material science . Additionally, the development of new drugs using the 1H-imidazo[1,2-b]pyrazole scaffold could be a promising area of research .

Mechanism of Action

Target of Action

It is known that imidazole-containing compounds, which include 1-ethyl-7-phenyl-1h-imidazo[1,2-b]pyrazole, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . This suggests that these compounds likely interact with a variety of molecular targets.

Mode of Action

It is known that the main donor–acceptor interaction in compounds of this type is presumably happening between the malononitrile group, which is widely considered one of the strongest natural electron-withdrawing groups in organic chemistry, and the proaromatic electron-donor 2-methylene-2,3-dihydro-1h-imidazole .

Biochemical Pathways

Imidazole-containing compounds are known to interact with a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

It is known that imidazole-containing compounds are highly soluble in water and other polar solvents , which could potentially impact their bioavailability.

Result of Action

It is known that imidazole-containing compounds have a broad range of biological activities , suggesting that they likely induce a variety of molecular and cellular changes.

Action Environment

It is known that the solubility of imidazole-containing compounds in water and other polar solvents could potentially be influenced by environmental factors such as pH and temperature.

properties

IUPAC Name

1-ethyl-7-phenylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3/c1-2-15-8-9-16-13(15)12(10-14-16)11-6-4-3-5-7-11/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDLDHAMPMRXCAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN2C1=C(C=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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